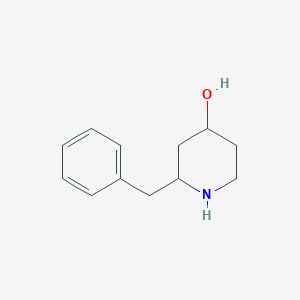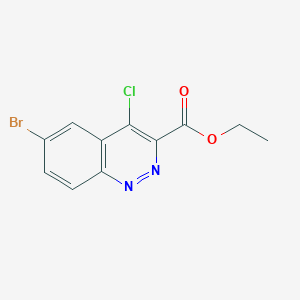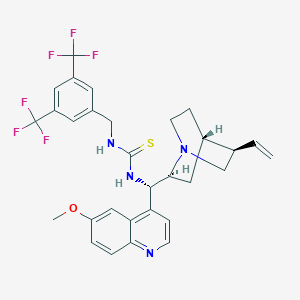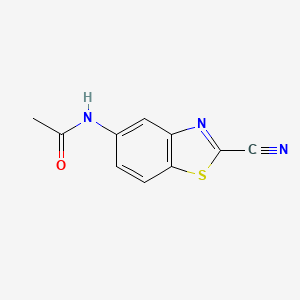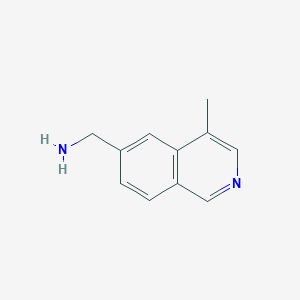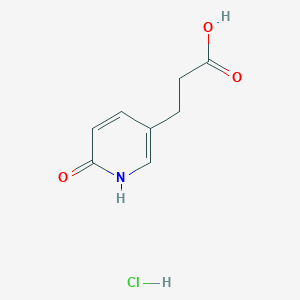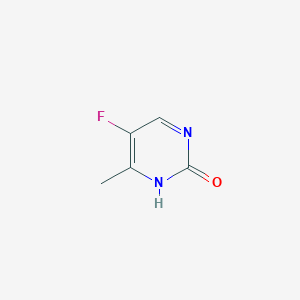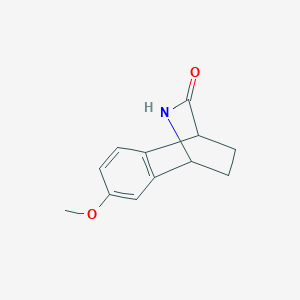![molecular formula C6H2BrIN2OS B12952262 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[3,2-d]pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one typically involves the halogenation of thieno[3,2-d]pyrimidin-4(3H)-one. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable catalyst under controlled conditions to achieve selective bromination and iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of a base and a suitable ligand under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Products typically include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitubercular agents and other bioactive molecules.
Biological Studies: The compound is used to study the structure-activity relationships of thienopyrimidinone derivatives and their biological effects.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
Mécanisme D'action
The mechanism of action of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H2BrIN2OS |
|---|---|
Poids moléculaire |
356.97 g/mol |
Nom IUPAC |
7-bromo-6-iodo-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11) |
Clé InChI |
SLIQAULXTBKEPX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)SC(=C2Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


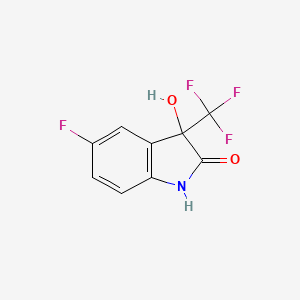
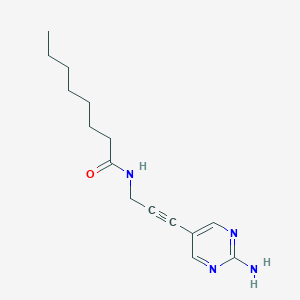
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
